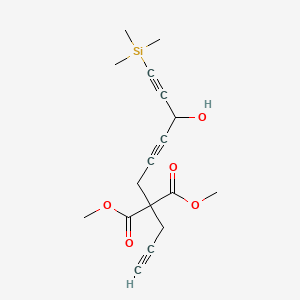
Dimethyl 2-(4-hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl)-2-(prop-2-yn-1-yl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate is a complex organic compound with a unique structure featuring multiple functional groups, including hydroxyl, trimethylsilyl, and propynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate typically involves multi-step organic reactions. One common approach is the alkylation of malonate esters with appropriate alkynyl and silyl-protected intermediates. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the malonate ester, followed by the addition of the alkynyl halide and silyl-protected alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Pd/C, hydrogen gas
Substitution: TBAF, nucleophiles
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alkenes or alkanes
Substitution: Formation of various substituted derivatives
Applications De Recherche Scientifique
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Mécanisme D'action
The mechanism of action of Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and proteins. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate
- Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-butyn-1-yl)malonate
- Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-pentyn-1-yl)malonate
Uniqueness
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate stands out due to its specific combination of functional groups, which confer unique reactivity and stability.
Propriétés
Formule moléculaire |
C17H22O5Si |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
dimethyl 2-(4-hydroxy-6-trimethylsilylhexa-2,5-diynyl)-2-prop-2-ynylpropanedioate |
InChI |
InChI=1S/C17H22O5Si/c1-7-11-17(15(19)21-2,16(20)22-3)12-8-9-14(18)10-13-23(4,5)6/h1,14,18H,11-12H2,2-6H3 |
Clé InChI |
JVGIIYIZQHEJIK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC#C)(CC#CC(C#C[Si](C)(C)C)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















